molecular formula C11H14N2O2 B078112 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one CAS No. 13047-13-7

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B078112
CAS No.: 13047-13-7
M. Wt: 206.24 g/mol
InChI Key: DSVIHYOAKPVFEH-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a heterocyclic compound that features a pyrazolidinone ring substituted with hydroxymethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes, followed by functional group modifications to introduce the hydroxymethyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolidinone ring or other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenyl groups may play a role in binding to enzymes or receptors, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2-methylindole: A compound with a similar hydroxymethyl group but different core structure.

    Hydroxymethylfurfural: Another compound with a hydroxymethyl group, used in different contexts such as food chemistry.

Uniqueness

4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern on the pyrazolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIHYOAKPVFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(NC1=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044794
Record name 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone
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CAS No.

13047-13-7
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Record name 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Record name 3-Pyrazolidinone, 4-(hydroxymethyl)-4-methyl-1-phenyl-
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Record name 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Record name 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
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Record name 4-(HYDROXYMETHYL)-4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE
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Synthesis routes and methods

Procedure details

A mixture of 0.163 kg (1.5 mol) phenylhydrazine, 0.630 kg (7.5 mol) sodium bicarbonate, 0.75 L toluene, 75 mL of water and 3.0 g (0.013 mol) benzyl triethylammonium chloride heated to and maintained at 60° to 70° C. while 0.466 kg (ca 2.05 mol) of 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride are added over a period of four hours. The reaction mixture is held at 70° C. for 1 hour, and 1.5 L of water added. The reaction mixture is then heated to 80° C. and held for one additional hour at this temperature before the lower aqueous phase is decanted. Residual water is then removed by azeotropic distillation, 0.120 L of isopropanol are added at 70° C., and crystallization is induced by cooling to 0° to 5° C. The product is isolated by filtration, washed with two 0.1 L 0° to 5° C. toluene washes, and dried in a 70° C. forced-air oven overnight. Approximately 0.229 kg (1.11 mol, 74% of theoretical amount) of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrozolidinone is isolated. The IR and NMR(H) spectra match those of this compound, M.P.: 121.8° to 123.3° C.
Quantity
0.163 kg
Type
reactant
Reaction Step One
Quantity
0.63 kg
Type
reactant
Reaction Step One
Quantity
0.75 L
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride
Quantity
0.466 kg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Reactant of Route 2
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Reactant of Route 3
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Reactant of Route 4
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Reactant of Route 5
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Reactant of Route 6
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Customer
Q & A

Q1: How does the electrochemical oxidation of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one proceed?

A1: The research primarily focuses on the electrochemical behavior of this compound in acetonitrile using electrochemical techniques. The study demonstrates that this compound, similar to the parent 1-phenylpyrazolidin-3-one, undergoes oxidation to primarily form a 1-phenylpyrazolin-3-one derivative [].

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